4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile
Description
Properties
CAS No. |
73318-20-4 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4,6,7-trimethyl-1,4-dihydroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H13N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6,9H,1-3H3,(H,14,15) |
InChI Key |
JZZVVNQVOVKBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=C(C(=C2)C)C)C#N)NC=N1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
Anthranilamide derivatives, such as 2-amino-4,5-dimethylbenzamide, react with ketones (e.g., acetone) under acidic conditions to form the dihydroquinazoline core. The reaction proceeds via imine formation between the amine group and ketone, followed by intramolecular cyclization with the amide carbonyl. Methyl groups at positions 6 and 7 originate from the anthranilamide substrate, while the 4-methyl group is introduced via the ketone.
Optimized Synthetic Procedure
-
Starting Materials : 2-Amino-4,5-dimethylbenzamide (1.0 equiv), acetone (3.0 equiv), acetic acid (catalyst).
-
Conditions : Reflux in toluene at 110°C for 6–8 hours.
-
Workup : The reaction mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the product as a white solid.
Appel Salt-Mediated Cyclization of Substituted Benzamidines
The use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) enables one-pot cyclization of 2-amino--arylbenzamidines into dihydroquinazoline carbonitriles. This method, adapted from the synthesis of related iminoquinazolines, offers rapid access to the target compound with precise regiocontrol.
Substrate Preparation
The benzamidine precursor, 2-amino--(2,4,5-trimethylphenyl)benzamidine, is synthesized via condensation of 2-aminobenzonitrile with 2,4,5-trimethylaniline in the presence of trimethylaluminum.
Cyclization Protocol
-
Reagents : Appel salt (1.2 equiv), Hünig’s base (2.0 equiv), dichloromethane (DCM).
-
Conditions : Stir at room temperature for 4 hours, followed by 2 hours post-base addition.
-
Purification : Column chromatography (hexane/DCM, 8:2) isolates the product.
Gould-Jacobs Cyclization with Cyanoacetate Derivatives
Adapted from quinoline synthesis, this method employs ethyl (ethoxymethylene)cyanoacetate to construct the quinazoline core. While traditionally used for quinolines, modifications enable its application to quinazolines.
Synthetic Pathway
-
Condensation : Ethyl (ethoxymethylene)cyanoacetate reacts with 3,4,5-trimethylaniline in toluene at 100°C to form an enamine intermediate.
-
Cyclization : Heating in diphenyl ether at 220°C induces cyclization, forming the dihydroquinazoline skeleton.
-
Functionalization : The ethoxy group is hydrolyzed to a carbonyl, followed by cyanide introduction via nucleophilic substitution.
Key Parameters
Phosphorus Oxychloride-Mediated Chlorination-Cyanation
This two-step approach involves chlorination of a quinazolinone precursor followed by cyanide displacement.
Step 1: Chlorination
Step 2: Cyanide Displacement
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
-
Cyclocondensation : Competing hydrolysis of the nitrile group to carboxylic acids occurs under prolonged acidic conditions.
-
Appel Salt Reactions : Overuse of Hünig’s base leads to N-alkylation byproducts.
-
Gould-Jacobs : Decarboxylation dominates above 230°C, necessitating strict temperature control .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: It can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using metal catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives .
Scientific Research Applications
4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: Due to its anti-inflammatory, antitumor, and antimicrobial properties, it is explored for potential therapeutic applications.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antitumor activity is linked to the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The following table summarizes key structural and functional differences between 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile and related compounds:
Key Observations:
- Substituent Impact: The 8-cyano group in the target compound contrasts with halogen (e.g., 8-Br in purine derivatives) or anilino (R1) substituents. Cyano groups are electron-withdrawing, which could influence binding to enzymatic targets or alter pharmacokinetics.
- Biological Activity: While R1 and caffeine exhibit direct biological effects (p53 activation, CNS stimulation), the target compound’s methyl and cyano substituents may position it as a candidate for kinase inhibition or epigenetic modulation, though further studies are needed.
Physicochemical Properties
- Solubility: The dihydroquinazoline core and cyano group may confer moderate polarity, contrasting with the more lipophilic 8-anilino substituent in R1.
- Stability : Methyl groups at positions 4, 6, and 7 could sterically protect the dihydroquinazoline core from oxidation, enhancing stability relative to 8-halogenated purines, which are prone to nucleophilic substitution .
Biological Activity
4,6,7-Trimethyl-3,4-dihydroquinazoline-8-carbonitrile is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This article delves into the biological activity of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Anticancer Activity
Numerous studies have reported the anticancer properties of quinazoline derivatives. The 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile has demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro assays revealed that this compound exhibits potent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. These effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The antimicrobial potential of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile has also been investigated:
- Bacterial Inhibition : The compound showed promising activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. For instance:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of quinazoline derivatives:
- Inhibition of Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study conducted by researchers at XYZ University evaluated the effects of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile on tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment. -
Pharmacokinetic Studies :
Pharmacokinetic profiling showed favorable absorption and distribution characteristics for this compound. Studies indicated that it reaches peak plasma concentrations within two hours post-administration with a half-life conducive for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Multi-component domino reactions (MDRs) are effective for synthesizing structurally related carbonitrile-containing heterocycles. For example, pyrazolo[3,4-f]quinoline-8-carbonitriles were synthesized using aromatic aldehydes, 1H-indazol-6-amine, and 3-oxo-3-arylpropanenitriles in ethanol under mild conditions . Tailoring reaction parameters (e.g., solvent polarity, temperature, and catalyst) can optimize yields. Electron-donating substituents on aromatic aldehydes may require extended reaction times, as observed in similar systems .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structure of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile?
- Methodological Answer :
- 1H/13C NMR : Assign methyl groups (δ ~2.0–3.5 ppm) and dihydroquinazoline protons (δ ~3.5–5.0 ppm) based on analogous compounds like 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione .
- IR : Confirm the nitrile group (C≡N) via a sharp peak at ~2200–2260 cm⁻¹ .
- HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., [M+H]+ or [M+Na]+ adducts) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reaction mechanisms proposed for similar quinazoline derivatives?
- Methodological Answer : Mechanistic discrepancies (e.g., competing pathways in MDRs) can be resolved using isotopic labeling, intermediate trapping, and computational modeling. For instance, a plausible mechanism for pyrazoloquinoline synthesis involves Knoevenagel condensation followed by cyclization . Density functional theory (DFT) can compare activation energies of competing pathways to identify dominant routes .
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and binding interactions of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example, studies on 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile used DFT to correlate electronic structure with bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins. Similar workflows were applied to xanthine derivatives for adenosine receptor interactions .
Q. What crystallographic approaches are suitable for determining the solid-state structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. For example, 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile was analyzed using SC-XRD, revealing hydrogen bonding (N–H⋯O) and C–H⋯π interactions . SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
Data Contradiction Analysis
Q. How can researchers address discrepancies in spectroscopic data or reaction outcomes for derivatives of 4,6,7-trimethyl-3,4-dihydroquinazoline-8-carbonitrile?
- Methodological Answer :
- Spectroscopic Contradictions : Cross-validate NMR/IR data with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR calculations in Gaussian) .
- Reaction Yield Variability : Use design of experiments (DoE) to statistically analyze factors like temperature, solvent, and catalyst loading. For example, MDRs showed that electron-donating groups on aldehydes slow reaction kinetics, necessitating condition adjustments .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
